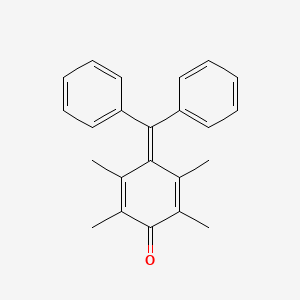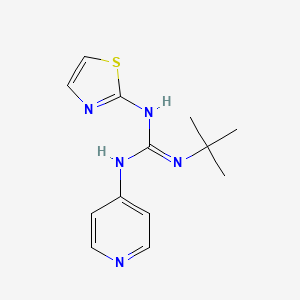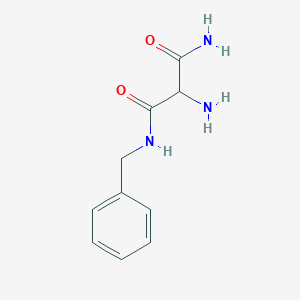
4-(Diphenylmethylidene)-2,3,5,6-tetramethylcyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diphenylmethylidene)-2,3,5,6-tetramethylcyclohexa-2,5-dien-1-one is an organic compound with a unique structure characterized by a cyclohexadienone core substituted with diphenylmethylidene and tetramethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethylidene)-2,3,5,6-tetramethylcyclohexa-2,5-dien-1-one typically involves the reaction of tetramethylcyclohexadienone with benzaldehyde derivatives under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(Diphenylmethylidene)-2,3,5,6-tetramethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the cyclohexadienone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(Diphenylmethylidene)-2,3,5,6-tetramethylcyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(Diphenylmethylidene)-2,3,5,6-tetramethylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways, such as oxidative stress response or apoptosis pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Diphenylmethylidene)-3,3-diphenyloxetan-2-one
- 4-Methylimidazole
- MMDA (3-methoxy-4,5-methylenedioxyamphetamine)
Uniqueness
4-(Diphenylmethylidene)-2,3,5,6-tetramethylcyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern and the presence of both diphenylmethylidene and tetramethyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
71010-38-3 |
|---|---|
Fórmula molecular |
C23H22O |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
4-benzhydrylidene-2,3,5,6-tetramethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C23H22O/c1-15-17(3)23(24)18(4)16(2)21(15)22(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14H,1-4H3 |
Clave InChI |
YTKVQOFWGUNKKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C(=C(C1=C(C2=CC=CC=C2)C3=CC=CC=C3)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl [(2R,6R)-6-methyloxan-2-yl]acetate](/img/structure/B14464297.png)




![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)
![Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B14464327.png)
![6-Amino-4-[2-(sulfooxy)ethanesulfonyl]naphthalene-2-sulfonic acid](/img/structure/B14464331.png)

